molecular formula C6H10N2O5 B032770 H-ASP(GLY-OH)-OH CAS No. 3790-52-1

H-ASP(GLY-OH)-OH

Cat. No.: B032770
CAS No.: 3790-52-1
M. Wt: 190.15 g/mol
InChI Key: ZTEDWFWBGPKUOD-UHFFFAOYSA-N
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Description

Beta-Aspartylglycine: is a dipeptide composed of aspartic acid and glycine. It is a unique substance found in the caecal contents of germ-free and antibiotic-treated mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Aspartylglycine can be synthesized through the reaction of aspartic acid and glycine under specific conditions. The synthesis involves the formation of a peptide bond between the carboxyl group of aspartic acid and the amino group of glycine. This reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of beta-Aspartylglycine may involve enzymatic synthesis using beta-aspartyl-peptidase, which catalyzes the cleavage of a beta-linked aspartic residue from the N-terminus of a polypeptide . This method is advantageous due to its specificity and efficiency in producing the desired dipeptide.

Chemical Reactions Analysis

Types of Reactions: Beta-Aspartylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include aspartic acid, glycine, and various oxidized or substituted derivatives of beta-Aspartylglycine .

Scientific Research Applications

Beta-Aspartylglycine has several scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness of Beta-Aspartylglycine: Beta-Aspartylglycine is unique due to its specific presence in the caecal contents of germ-free and antibiotic-treated mice. This distinct occurrence suggests a unique role in gut microbiota and metabolic processes, setting it apart from other similar dipeptides .

Properties

IUPAC Name

2-amino-4-(carboxymethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-3(6(12)13)1-4(9)8-2-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDWFWBGPKUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-beta-aspartyl-L-glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3790-52-1
Record name NSC186908
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of β-Aspartylglycine in the context of intestinal microflora?

A1: β-Aspartylglycine serves as a valuable indicator of colonization resistance in the gastrointestinal tract. [, , , , ] Elevated levels of β-Aspartylglycine in fecal samples are indicative of a disrupted intestinal microflora, often associated with antibiotic use or certain disease states. [, , , , ] This disruption can lead to reduced colonization resistance, making the host susceptible to opportunistic infections. [, , , , ]

Q2: How do antibiotics influence β-Aspartylglycine levels in the gut?

A2: Studies demonstrate that various antibiotics, including clindamycin, neomycin, and bacitracin, can induce the appearance of β-Aspartylglycine in fecal samples. [, , , , ] This phenomenon is attributed to the antibiotics' impact on the composition and function of the intestinal microflora, particularly the suppression of anaerobic bacteria. [, , , , ]

Q3: Is β-Aspartylglycine detectable in individuals with specific diseases?

A4: Elevated levels of β-Aspartylglycine have been observed in the serum of patients with uremia, indicating a potential link between its accumulation and renal dysfunction. [, ] Conversely, studies in patients with rheumatoid arthritis and ulcerative colitis did not detect β-Aspartylglycine in fecal samples, suggesting that its presence might not be a universal marker of gut dysbiosis in all disease states. [, ]

Q4: What is the role of fecal β-Aspartylglycine analysis in monitoring gut health?

A5: Monitoring fecal β-Aspartylglycine levels can be a valuable tool for assessing intestinal microbial function and colonization resistance. [, , , , ] Its presence or absence, along with changes in its concentration, can provide insights into the impact of factors such as antibiotic use, dietary interventions, and disease states on the gut microbiome. [, , , , ]

Q5: Where is β-Aspartylglycine found naturally?

A6: β-Aspartylglycine has been identified in the caecal contents of germ-free and antibiotic-treated mice. [] It has also been found in the central nervous system and reproductive tract of the marine mollusc Aplysia californica. [, ] Interestingly, β-Aspartylglycine was not detected in other molluscs or crustaceans tested. [, ]

Q6: How is β-Aspartylglycine synthesized in Aplysia californica?

A7: Isolated ganglia from Aplysia californica can synthesize β-Aspartylglycine by incorporating exogenous glycine and aspartate. [] This synthesis appears to be a regulated process, with different cell types exhibiting varying levels of β-Aspartylglycine production. []

Q7: Are there any known toxic effects of β-Aspartylglycine?

A9: In a study using a mouse model of acute renal failure, high doses of β-Aspartylglycine (greater than 1 g/kg body weight) were associated with behavioral changes and mortality. [, ] These findings suggest potential toxicity at elevated levels, although further research is needed to determine its relevance to human health.

Q8: What analytical techniques are employed for the detection and quantification of β-Aspartylglycine?

A8: Several analytical methods have been employed to identify and quantify β-Aspartylglycine, including:

  • High-voltage paper electrophoresis (HVPE): This technique is commonly used to separate charged molecules based on their electrophoretic mobility in an electric field. [, ]
  • Gel filtration chromatography: This method separates molecules based on their size and shape, utilizing porous beads to fractionate different sized molecules. [, ]
  • Amino acid analysis: After hydrolysis of the peptide bond, individual amino acids can be identified and quantified using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC). [, ]
  • Dansylation: This technique involves reacting β-Aspartylglycine with dansyl chloride to form a fluorescent derivative, allowing for more sensitive detection. []
  • High-performance liquid chromatography (HPLC): HPLC offers a highly sensitive and versatile method for separating and quantifying β-Aspartylglycine, particularly when coupled with fluorescence detection or mass spectrometry. [, ]

Q9: Are there specific challenges associated with the analysis of β-Aspartylglycine in biological samples?

A11: The analysis of β-Aspartylglycine in complex biological samples can be challenging due to its low abundance and potential interference from other compounds. [] Effective sample preparation techniques, including extraction, purification, and concentration, are crucial to improve the sensitivity and accuracy of the analysis.

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